1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester
Overview
Description
1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride. The reaction conditions often include the use of a base to neutralize the acid by-products and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process might involve techniques such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its ability to interact with biological molecules.
Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The dihydroxypropyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The ester group can undergo hydrolysis, releasing the active piperazine derivative.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, ethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the dihydroxypropyl group and the 1,1-dimethylethyl ester group. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it particularly useful in various applications compared to its similar counterparts.
Properties
IUPAC Name |
tert-butyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-10(16)9-15/h10,15-16H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZMWGSSHDOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167429 | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-79-6 | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77278-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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